molecular formula C20H20FN3O2 B8016534 [5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester

[5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester

Cat. No.: B8016534
M. Wt: 353.4 g/mol
InChI Key: FQXUZMBHYALYGP-UHFFFAOYSA-N
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Description

[5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the fluoro-phenyl group and the tert-butyl group. The final step involves the esterification of the carbamic acid with phenol. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [5-tert-butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-yl]-carbamic acid phenyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl N-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-20(2,3)17-13-18(22-19(25)26-16-10-5-4-6-11-16)24(23-17)15-9-7-8-14(21)12-15/h4-13H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXUZMBHYALYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-tert-butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine (1.24 mg, 5.32 mmol) and phenyl chloroformate (2.0 mL, 16.0 mmol) using the procedure in Example 118A to give phenyl 3-tert-butyl-1-(3-fluorophenyl)-1H-pyrazol-5-ylcarbamate (926 mg, 2.62 mmol, 49%). 1H NMR (300 MHz, DMSO-d6) δ 9.23 (s, 1H), 8.68 (s, 1H), 8.53 (s, 1H), 7.79-7.23 (m, 8H), 6.38 (s, 1H), 1.27 (s, 9H); LC-MS (ESI) m/z 354 (M+H)+.
Quantity
1.24 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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